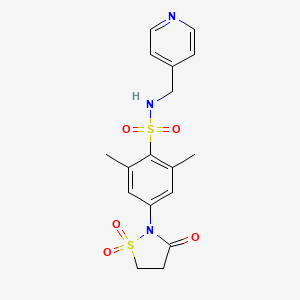

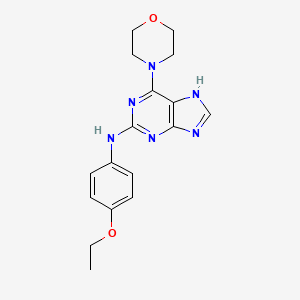

![molecular formula C17H17ClN4O B3017714 9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 421586-22-3](/img/structure/B3017714.png)

9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a derivative of the triazoloquinazolinone family, which is known for its diverse pharmacological activities. The structure of this compound suggests that it may possess interesting chemical and biological properties, potentially including antihistaminic activity as indicated by related compounds in the same family .

Synthesis Analysis

The synthesis of triazoloquinazolinone derivatives typically involves the reaction of quinazolinone with various reagents. For instance, 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones can be synthesized by reacting 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of piperidine as a base. Further dehydrogenation with thionyl chloride can yield 1,2,4-triazolo derivatives . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of triazoloquinazolinones is characterized by the presence of a triazolo ring fused to a quinazolinone backbone. The presence of substituents like the 4-chlorophenyl group can significantly influence the chemical behavior and biological activity of these compounds. The structure-activity relationship (SAR) is crucial in determining the potency of these molecules as antihistaminic agents, as seen in related studies .

Chemical Reactions Analysis

Triazoloquinazolinones can undergo various chemical reactions depending on the substituents present on the core structure. For example, acetylation reactions can lead to the formation of acetyl derivatives or, under more vigorous conditions, can result in dimerization to produce pentacyclic compounds . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolinones, such as solubility, melting point, and stability, are influenced by their molecular structure. The assay for related compounds, such as 9-chloro-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-imine, involves reversed-phase high-performance liquid chromatography with fluorescence detection, indicating that these compounds can be fluorescent and have suitable chromatographic properties for analysis in biological matrices like plasma . These properties are essential for the development of pharmacokinetic studies and for understanding the drug's behavior in biological systems.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Pathways : The compound is synthesized through the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone, leading to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-ones. This process involves complex chemical reactions and the study of heterocyclization mechanisms (Lipson et al., 2003).

Chemical Transformations : The compound undergoes a range of chemical transformations, including condensation reactions with aromatic aldehydes and cycloalkanones, leading to the formation of partially hydrogenated derivatives. These processes are crucial for developing diverse chemical structures (Lipson et al., 2006).

Potential Applications in Pharmacology

Antihistaminic Activity : Although direct studies on 9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one are limited, related compounds have been investigated for their H1-antihistaminic activity. These studies provide a basis for understanding the potential pharmacological applications of similar compounds in treating allergies (Gobinath et al., 2015).

Antihypertensive Activity : Similar compounds in the quinazolinone family have shown promising results as antihypertensive agents. This suggests potential avenues for research into the cardiovascular applications of this compound (Alagarsamy & Pathak, 2007).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities . .

Mode of Action

Quinazoline derivatives have been reported to interact with various biological targets, leading to a range of effects . .

Biochemical Pathways

Quinazoline derivatives have been associated with a variety of biological pathways due to their diverse biological activities . .

Result of Action

Some quinazoline derivatives have been found to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and other activities . .

Future Directions

properties

IUPAC Name |

9-(4-chlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O/c1-17(2)7-12-14(13(23)8-17)15(10-3-5-11(18)6-4-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKXYTJBFRZQJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)Cl)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

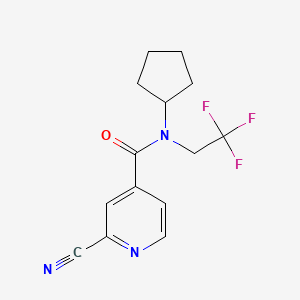

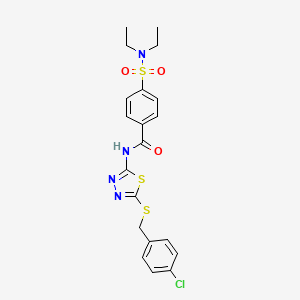

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B3017632.png)

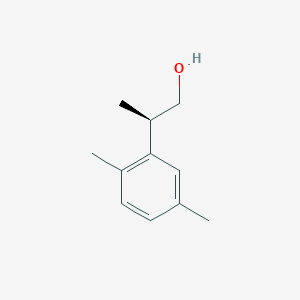

![1-Ethynyl-4-fluorobicyclo[2.2.1]heptane](/img/structure/B3017635.png)

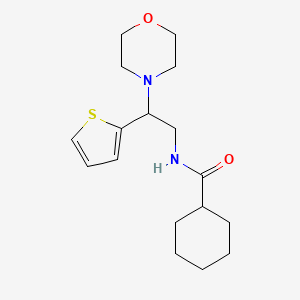

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)

![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)

![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)

![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3017647.png)